N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide
Description
“N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy and methoxy substituted phenyl ring, a nitroimidazole moiety, and a propanamide backbone
Properties
IUPAC Name |
N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-4-25-13-6-5-12(9-14(13)24-3)18-16(21)7-8-19-10-15(20(22)23)17-11(19)2/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTCYNOYTBXYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCN2C=C(N=C2C)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the imidazole ring.
Alkylation: Attachment of the ethoxy and methoxy groups to the phenyl ring.
Amidation: Formation of the amide bond between the phenyl ring and the propanamide backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigation of its biological activity and interactions with biomolecules.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” would involve its interaction with specific molecular targets. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide
- N-(3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide
- N-(4-ethoxy-3-methoxyphenyl)-3-(4-nitroimidazol-1-yl)propanamide
Uniqueness
“N-(4-ethoxy-3-methoxyphenyl)-3-(2-methyl-4-nitroimidazol-1-yl)propanamide” is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
